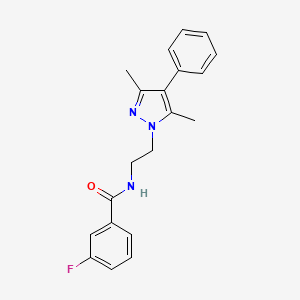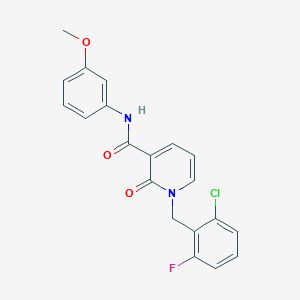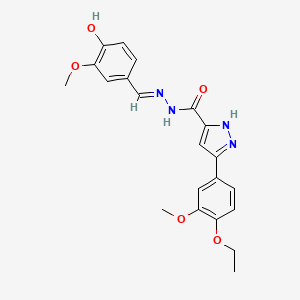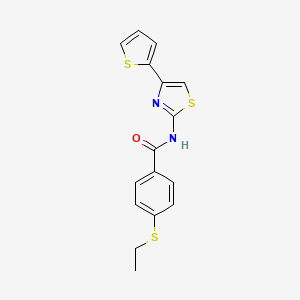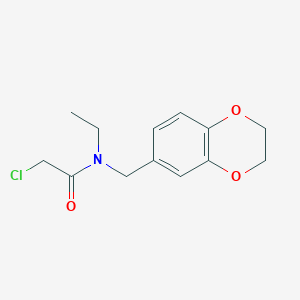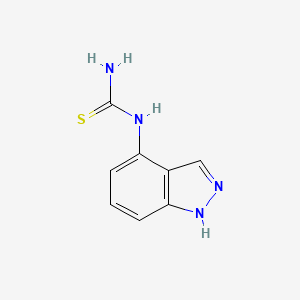![molecular formula C11H11ClFNO3S B2776313 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034305-76-3](/img/structure/B2776313.png)
5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, also known as CF3SO2-OBn, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a bicyclic lactam that contains a sulfonyl group, which makes it an attractive target for medicinal chemists.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Versatile Synthetic Approaches : A study describes the synthesis of C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes, highlighting the compound's role as a versatile scaffold for the synthesis of constrained γ-amino acid analogues. This demonstrates the compound's utility in creating backbone-constrained analogues of FDA-approved drugs like baclofen and pregabalin, showcasing its potential in medicinal chemistry and drug design (Garsi et al., 2022).
Catalytic Applications : Research into gold-catalyzed cycloisomerization of cyclopropenes has shown the efficiency of utilizing compounds related to 5-((3-Chloro-4-fluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane for the synthesis of 3-oxa- and 3-azabicyclo[4.1.0]heptanes, highlighting innovative approaches to achieve high yields and selectivity in chemical transformations (Miege et al., 2010).
Photocycloaddition Processes : The compound has been implicated in studies focusing on [2+2] photocycloaddition processes involving nitrogen- and sulfur-containing dienes, leading to the synthesis of various azabicyclo[3.2.0]heptanes. This research underscores the compound's role in enabling light-mediated cycloadditions, which are valuable for synthesizing compounds with potential biological activity (Jirásek et al., 2017).
Propiedades
IUPAC Name |
5-(3-chloro-4-fluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO3S/c12-10-4-9(1-2-11(10)13)18(15,16)14-5-8-3-7(14)6-17-8/h1-2,4,7-8H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDQYHRKJYALAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-((2-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2776240.png)
